molecular formula C7H11ClN2 B3388400 3,4-Dimethylpyridin-2-amine hydrochloride CAS No. 873-27-8

3,4-Dimethylpyridin-2-amine hydrochloride

Cat. No.: B3388400
CAS No.: 873-27-8
M. Wt: 158.63 g/mol
InChI Key: OIXCRKJDNGFHHP-UHFFFAOYSA-N
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Description

3,4-Dimethylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H11ClN2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3 and 4 positions and an amine group at the 2 position, forming a hydrochloride salt

Mechanism of Action

The mechanism of action of 3,4-Dimethylpyridin-2-amine hydrochloride is not explicitly mentioned in the available resources. Further studies are necessary to improve the knowledge of its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpyridin-2-amine hydrochloride typically involves the reaction of 3,4-dimethylpyridine with an amine source under specific conditions. One common method is the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide (DMF) to replace the trifluoromethanesulfonyloxy group with a dimethylamino group . This reaction can be accelerated using microwave irradiation to achieve higher yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3,4-Dimethylpyridin-2-amine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylpyridin-2-amine hydrochloride is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical reactivity and physical properties. This makes it particularly useful in specialized synthetic applications where other pyridine derivatives may not be as effective.

Properties

IUPAC Name

3,4-dimethylpyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-5-3-4-9-7(8)6(5)2;/h3-4H,1-2H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXCRKJDNGFHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80613632
Record name 3,4-Dimethylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80613632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-27-8
Record name 3,4-Dimethylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80613632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethylpyridin-2-amine hydrochloride
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3,4-Dimethylpyridin-2-amine hydrochloride
Reactant of Route 4
3,4-Dimethylpyridin-2-amine hydrochloride
Reactant of Route 5
3,4-Dimethylpyridin-2-amine hydrochloride
Reactant of Route 6
3,4-Dimethylpyridin-2-amine hydrochloride

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